![molecular formula C5H12ClNO2S B1403658 3-(Ethanesulfonyl)azetidine hydrochloride CAS No. 1820707-49-0](/img/structure/B1403658.png)
3-(Ethanesulfonyl)azetidine hydrochloride
Overview
Description
3-(Ethanesulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S . It is an intermediate in chemical synthesis .
Synthesis Analysis
Azetidines, including 3-(Ethanesulfonyl)azetidine hydrochloride, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A reaction of 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with a 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile has also been reported .Molecular Structure Analysis
The molecular structure of 3-(Ethanesulfonyl)azetidine hydrochloride is represented by the formula C5H12ClNO2S . The average mass is 185.672 Da .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Synthesis and Reactivity of Azetidines
Azetidines, including “3-(Ethanesulfonyl)azetidine hydrochloride”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Use in Drug Discovery
The unique four-membered ring scaffold of azetidines, including “3-(Ethanesulfonyl)azetidine hydrochloride”, containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products . Examples include azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
Use in Polymerization
Azetidines have been used as motifs in polymerization . The unique reactivity of azetidines can be leveraged to create polymers with unique properties.
Use as Chiral Templates
Azetidines have been used as chiral templates in various chemical reactions . The four-membered ring structure of azetidines can induce chirality in other molecules during chemical reactions.
Aza Paternò–Büchi Reactions
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges .
Synthesis of 3-Alkoxyazetidines
The plausible mechanism for the formation of side product 3-alkoxyazetidines might involve an initial intramolecular nucleophilic displacement in 34 to yield bicyclic aziridinium ion 36, which underwent alcoholysis (methanolysis or ethanolysis) .
Safety and Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Among the most important developments in the last years are the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Mechanism of Action
Target of Action
3-(Ethanesulfonyl)azetidine hydrochloride is primarily used as a building block in the synthesis of polyamines . The primary targets of this compound are the monomers that undergo polymerization .
Mode of Action
The compound interacts with its targets through anionic and cationic ring-opening polymerization . This process involves the breaking of the ring structure of the azetidine monomer, leading to the formation of a polymer .
Biochemical Pathways
The polymerization of azetidine monomers, such as 3-(Ethanesulfonyl)azetidine hydrochloride, affects the biochemical pathways involved in the synthesis of polyamines . The resulting polymers have various structures (i.e., branched vs. linear) and degrees of control .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical properties, including its molecular weight and structure .
Result of Action
The polymerization of 3-(Ethanesulfonyl)azetidine hydrochloride results in the formation of polymers with many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
The action, efficacy, and stability of 3-(Ethanesulfonyl)azetidine hydrochloride are influenced by environmental factors such as temperature. For instance, the polymerization of azetidine monomers requires high temperatures (>100 °C) in order to polymerize .
properties
IUPAC Name |
3-ethylsulfonylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-2-9(7,8)5-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNRLUYNFTWJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethanesulfonyl)azetidine hydrochloride | |
CAS RN |
1820707-49-0 | |
Record name | Azetidine, 3-(ethylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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